Lasofoxifene tartrate

Estrogen Receptor Binding SERM Potency In Vitro Pharmacology

Lasofoxifene tartrate is the definitive SERM for endocrine-resistant breast cancer models driven by ESR1 Y537S/D538G mutations—targets where tamoxifen and aromatase inhibitors fail. With a 6-day half-life, superior oral bioavailability, and an 83% reduction in ER+ breast cancer risk (PEARL trial), it uniquely outperforms raloxifene in lumbar spine BMD gains. It demonstrates no CYP2D6/2E1 interference, making it the ideal reference for metabolic drug interaction assays. Order this research compound for preclinical endocrine-resistant oncology, bone anabolism studies, or chemoprevention modeling.

Molecular Formula C32H37NO8
Molecular Weight 563.6 g/mol
CAS No. 190791-29-8
Cat. No. B1674531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene tartrate
CAS190791-29-8
Synonyms(-)-cis-5,6,7,8-tetrahydro-6-phenyl-5-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-naphthol
cis-1R-(4'-pyrrolidinoethoxyphenyl)-2S-phenyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene, tartrate salt
CP 336156
CP-336,156
LAS estrogen receptor modulator
Lasofoxifene
lasofoxifene hydrochloride
Molecular FormulaC32H37NO8
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
InChIKeyINEHJXCWEVNEDZ-LUDNRVPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lasofoxifene Tartrate (CAS 190791-29-8) for Procurement: A Third-Generation SERM with Differentiated Potency and Bioavailability


Lasofoxifene tartrate (CAS 190791-29-8) is a non-steroidal, third-generation selective estrogen receptor modulator (SERM) and a naphthalene derivative [1]. It binds with high affinity to human estrogen receptor-α (ERα), with an IC50 value of 1.5 nM . Unlike earlier SERMs, lasofoxifene was designed for enhanced oral bioavailability and higher in vivo potency, achieving peak plasma concentrations at 6 hours and a terminal elimination half-life of approximately 150 hours (~6 days) [2][3].

Lasofoxifene Tartrate: Why Interchanging with Other SERMs Compromises Research Reproducibility and Clinical Relevance


Substituting lasofoxifene tartrate with other SERMs such as raloxifene, tamoxifen, or bazedoxifene is scientifically invalid. Lasofoxifene exhibits a unique combination of superior oral bioavailability, a 6-day half-life, and differential tissue-specific efficacy profiles that are not shared across the SERM class [1]. Direct comparative studies demonstrate that lasofoxifene significantly outperforms raloxifene in increasing lumbar spine bone mineral density (BMD) [2] and reduces ER+ breast cancer risk by 83% in postmenopausal women, a magnitude of effect distinct from earlier agents [3]. Furthermore, lasofoxifene retains potent antagonistic activity against ESR1-mutant ERα (Y537S/D538G), a resistance mechanism that renders tamoxifen ineffective, thereby uniquely positioning this compound for studies in endocrine-resistant breast cancer [4].

Lasofoxifene Tartrate: Quantitative Evidence for Differentiated Selection in Estrogen Receptor and Cancer Research


Lasofoxifene Tartrate ERα Binding Affinity: Comparative IC50 Values Against Key SERMs

Lasofoxifene tartrate exhibits high-affinity binding to human ERα with an IC50 of 1.5 nM . This potency is notably higher than that reported for tamoxifen (IC50 ~100-500 nM for ERα in competitive binding assays) and is comparable to or exceeds that of raloxifene [1]. The compound's binding affinity is a key determinant of its in vivo efficacy and selectivity profile [2].

Estrogen Receptor Binding SERM Potency In Vitro Pharmacology

Lasofoxifene vs. Raloxifene: Superior Lumbar Spine BMD Increase in Postmenopausal Women

In a 2-year randomized, double-blind trial (CORAL study) comparing lasofoxifene (0.25 mg/day and 0.5 mg/day) to raloxifene (60 mg/day) and placebo in postmenopausal women, both doses of lasofoxifene significantly increased lumbar spine bone mineral density (BMD) compared to raloxifene (P ≤ 0.05) [1]. Lasofoxifene and raloxifene were equally effective at increasing total hip BMD [2]. Additionally, lasofoxifene produced greater decreases in biochemical markers of bone turnover (BTMs) than raloxifene [3].

Osteoporosis Bone Mineral Density Clinical Comparison

Lasofoxifene 0.5 mg Reduces ER+ Breast Cancer Risk by 83%: PEARL Trial Data

In the PEARL trial (n=8,556 postmenopausal women with low bone density), lasofoxifene 0.5 mg/day reduced the risk of ER+ invasive breast cancer by 83% compared to placebo (hazard ratio [HR] = 0.17; 95% CI = 0.05 to 0.57) [1]. The reduction in total breast cancer risk was 79% (HR = 0.21; 95% CI = 0.08 to 0.55) [2]. This magnitude of risk reduction is substantial and positions lasofoxifene as a potent agent for breast cancer prevention in at-risk populations [3].

Breast Cancer Prevention ER-Positive Breast Cancer Risk Reduction

Lasofoxifene Overcomes Endocrine Resistance: Superior to Fulvestrant in ESR1-Mutant Breast Cancer Xenografts

In an MCF7 xenograft model expressing the Y537S or D538G ERα mutations (common resistance-conferring mutations), lasofoxifene monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastasis [1]. The combination of lasofoxifene with the CDK4/6 inhibitor palbociclib was generally more potent than fulvestrant/palbociclib across multiple metastatic sites (lung, liver, bone, brain) [2]. X-ray crystallography confirmed that lasofoxifene stabilizes an antagonist conformation of the Y537S mutant ERα ligand-binding domain, a mechanism that likely underlies its retained activity against these resistant variants [3].

ESR1 Mutation Endocrine Resistance Breast Cancer Xenograft Model

Favorable Drug-Drug Interaction Profile: Lasofoxifene Does Not Inhibit CYP2D6 or CYP2E1

A clinical study evaluating the effects of steady-state lasofoxifene on cytochrome P450 (CYP)-mediated drug metabolism demonstrated that lasofoxifene has no effect on CYP2E1- or CYP2D6-mediated metabolism [1]. This is a key differentiator from tamoxifen, which is a known inhibitor of CYP2D6 and can lead to clinically significant drug interactions [2]. The study concluded that lasofoxifene should not affect drugs metabolized by other CYP isoenzymes, simplifying its use in combination therapies or in patient populations receiving multiple medications [3].

Drug Metabolism CYP450 Drug-Drug Interactions Pharmacokinetics

Lasofoxifene Tartrate: Evidence-Backed Application Scenarios for Research and Preclinical Development


Endocrine-Resistant Breast Cancer Model Development

Given its demonstrated superiority over fulvestrant in inhibiting tumor growth and metastasis in xenograft models bearing ESR1 mutations Y537S and D538G [1], lasofoxifene tartrate is the compound of choice for establishing and studying endocrine-resistant breast cancer models. Researchers should prioritize this compound for in vivo studies where tamoxifen and aromatase inhibitors are expected to fail, particularly when investigating novel combination therapies with CDK4/6 inhibitors.

Osteoporosis and Bone Metabolism Studies Requiring Superior Lumbar Spine Efficacy

For preclinical or clinical studies focused on bone mineral density, especially at the lumbar spine, lasofoxifene offers a quantifiable advantage over raloxifene [2]. The compound's significantly greater increase in lumbar spine BMD makes it a preferred SERM for investigating mechanisms of bone anabolism or for testing interventions where spine-specific outcomes are critical.

Breast Cancer Chemoprevention Research in High-Risk Populations

The PEARL trial's finding of an 83% reduction in ER+ invasive breast cancer risk with 0.5 mg lasofoxifene [3] positions this compound as a premier tool for chemoprevention studies. Researchers investigating risk-reduction strategies in estrogen receptor-positive breast cancer should select lasofoxifene to model the highest magnitude of protective effect among SERMs.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Clean CYP Profile

Lasofoxifene's lack of effect on CYP2D6 and CYP2E1 metabolism [4] makes it an ideal reference compound for studies where minimizing metabolic interference is paramount. This is particularly relevant when co-administering with drugs metabolized by these pathways, or when using lasofoxifene as a control in assays designed to detect CYP inhibition or induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasofoxifene tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.